molecular formula C8H6ClNO3 B1439258 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester CAS No. 94111-79-2

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester

Cat. No.: B1439258
CAS No.: 94111-79-2
M. Wt: 199.59 g/mol
InChI Key: RUXIOPUJSQHZPA-UHFFFAOYSA-N
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Description

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester can be synthesized through the reaction of pyridinecarboxylic acid with chlorocarbonyl compounds. The reaction typically involves the use of solvents such as methanol or chloroform. The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 6-carbonochloridoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIOPUJSQHZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664852
Record name Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94111-79-2
Record name Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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